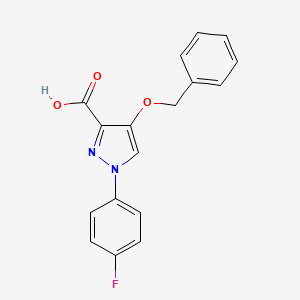

4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c18-13-6-8-14(9-7-13)20-10-15(16(19-20)17(21)22)23-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEURMBZBBRWJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl chloride in the presence of a base.

Introduction of the fluorophenyl group: This can be done through a coupling reaction, such as a Suzuki coupling, between the pyrazole intermediate and a fluorophenyl boronic acid.

Industrial production methods may involve optimization of these steps to improve yield and efficiency, often using flow microreactor systems for better control and sustainability .

Chemical Reactions Analysis

4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like dichloromethane, ethanol, and tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic medications. Pyrazole derivatives have been shown to exhibit significant biological activities, including inhibition of cyclooxygenase (COX) enzymes, which are crucial targets in pain and inflammation management. In vitro studies have demonstrated that certain pyrazole derivatives can effectively reduce the production of prostaglandins, thus offering a pathway for developing new anti-inflammatory drugs .

Agricultural Chemistry

In agricultural research, 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are explored for their herbicidal properties, contributing to improved crop yield and effective weed management strategies. The incorporation of fluorine into the molecular structure often enhances biological activity and selectivity towards target plants or pests .

Material Science

This compound has potential applications in material science, particularly in the formulation of advanced materials such as polymers and coatings. The unique properties imparted by the pyrazole framework may lead to materials with enhanced thermal stability and mechanical strength. Research into the use of pyrazole derivatives in developing high-performance materials is ongoing .

Biochemical Research

In biochemical studies, compounds like this compound are utilized to understand enzyme inhibition mechanisms. The exploration of metabolic pathways through these compounds can aid in the development of targeted therapies for various diseases. Their role as enzyme inhibitors is particularly relevant in drug discovery processes aimed at treating conditions such as cancer and neurodegenerative disorders .

Diagnostic Applications

The compound may also find applications in diagnostic fields, where it can be incorporated into kits for detecting specific biomarkers. This capability is essential for early disease diagnosis and monitoring patient health outcomes. The specificity offered by fluorinated compounds enhances their utility in diagnostic assays .

Case Study 1: Anti-inflammatory Activity

A study focused on synthesizing various pyrazole derivatives, including those similar to this compound, reported significant inhibition of COX enzymes. The half-maximal inhibitory concentration (IC50) values were determined for several derivatives, indicating promising anti-inflammatory effects that could lead to new therapeutic agents .

Case Study 2: Herbicidal Efficacy

Research investigating the herbicidal activity of pyrazole-based compounds revealed that modifications like fluorination enhance efficacy against specific weed species. The study demonstrated that certain derivatives exhibited potent herbicidal effects at low concentrations, suggesting a viable path for developing eco-friendly herbicides .

Case Study 3: Material Properties

In material science applications, a series of experiments evaluated the thermal and mechanical properties of polymers incorporating pyrazole derivatives. Results indicated that these materials displayed superior performance compared to traditional polymers, highlighting their potential use in high-tech applications such as aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and reported activities of the target compound and related pyrazole derivatives:

Key Comparative Insights

Substituent Effects on Activity

- Electron-Donating Groups : The benzyloxy group in the target compound is para-substituted and electron-donating via its oxygen atom. Similar compounds with electron-donating groups (e.g., methoxy or hydroxyl) at the para position exhibit enhanced antioxidant and anti-inflammatory activities .

- Halogenation: The 4-fluorophenyl group is common across several analogs (e.g., ). Fluorine’s electron-withdrawing nature improves metabolic stability and binding affinity, as seen in CFTR modulators .

Impact of Heterocyclic Modifications

- Thiazole Incorporation : The compound in features a thiazole ring, which can act as a bioisostere for benzene or pyridine. This modification may improve solubility or target selectivity compared to the benzyloxy group in the target compound .

- Fused Ring Systems : The cyclohepta[c]pyrazole derivative () demonstrates how fused rings alter conformational flexibility. Its planar structure contrasts with the target compound’s benzyloxy group, which may adopt a perpendicular orientation, affecting packing in crystalline forms .

Structural Isostructurality

- highlights isostructurality in halogen-substituted pyrazoles (e.g., F vs. Cl). Despite differing electronegativities, such compounds can maintain similar crystal structures, suggesting predictable solid-state behavior for the target compound .

Biological Activity

4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including synthesis methods, biological activities, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the benzyloxy and 4-fluorophenyl groups enhances its pharmacological profile.

Synthesis Overview:

- The synthesis typically involves cyclization reactions of hydrazine derivatives with appropriate diketones, followed by functional group modifications to introduce the benzyloxy and fluorophenyl moieties.

- Various synthetic routes have been reported, including nucleophilic substitutions and coupling reactions, which yield high purity compounds suitable for biological testing .

Anti-inflammatory Activity

Research has demonstrated that compounds within the pyrazole class exhibit notable anti-inflammatory properties. For instance, derivatives of this compound have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory responses.

- In vitro Studies: Inhibitory assays against COX-1 and COX-2 revealed that several derivatives exhibit IC50 values comparable to established anti-inflammatory drugs such as diclofenac .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 0.5 | 0.8 |

| Dexamethasone | 0.3 | 0.5 |

Analgesic Activity

In animal models, such as the carrageenan-induced paw edema model, compounds derived from this pyrazole framework have demonstrated significant analgesic effects. For example, certain derivatives achieved up to 78% inhibition of pain responses compared to control groups treated with standard analgesics like ibuprofen .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific molecular targets, such as COX enzymes and other inflammatory mediators, plays a crucial role in its pharmacological activity .

Case Studies

- Study on Anti-inflammatory Effects: A recent study evaluated the anti-inflammatory potential of various pyrazole derivatives in a rat model. The results indicated that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Efficacy: Another investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The results showed promising activity with MIC values lower than those of standard treatments .

Q & A

Q. What synthetic routes are effective for preparing 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, and how can yield optimization be achieved?

Methodology:

- Core Structure Formation : Use a multi-step approach starting with condensation of hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring. Introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling using 4-fluorobenzeneboronic acid and a Pd catalyst (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system .

- Benzyloxy Introduction : Protect hydroxyl intermediates via benzylation (e.g., benzyl bromide, K₂CO₃ in acetone).

- Carboxylic Acid Activation : Use coupling agents like HOBt/EDCI for further functionalization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.

- Challenges: Regioselectivity in pyrazole ring closure and deprotection of benzyl groups under hydrogenolysis.

Q. How can the purity and structural integrity of the compound be validated?

Methodology:

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., benzyloxy protons at δ 5.2–5.4 ppm, carboxylic acid proton at δ 13.0–13.5 ppm) .

- Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>97%). LCMS (ESI+) for molecular ion verification (e.g., [M+H]⁺ at m/z 353.1) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%).

Q. What are recommended storage conditions to ensure compound stability?

Methodology:

- Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the carboxylic acid group or oxidation of the benzyloxy moiety.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular conformation?

Methodology:

- Grow crystals via slow evaporation (e.g., ethanol/dichloromethane).

- Collect data at 100 K using Mo-Kα radiation. Solve structures with SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares). Analyze hydrogen-bonding networks (e.g., carboxylic acid dimers) and torsional angles of the benzyloxy group .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., cyclooxygenase)?

Methodology:

- Docking : Use AutoDock Vina to model binding into active sites (PDB: 1PTH). Validate poses with MM/GBSA binding energy calculations.

- MD Simulations : Run 100 ns trajectories in AMBER to assess stability of key interactions (e.g., π-π stacking with 4-fluorophenyl).

- QSAR : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity .

Q. How do electronic effects of the 4-fluorophenyl and benzyloxy groups influence reactivity in cross-coupling reactions?

Methodology:

Q. How to address contradictory reports on biological activity in structurally similar analogs?

Methodology:

Q. What strategies mitigate challenges in scaling up synthesis?

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.